Commercial Purity Benchmarking: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Outperforms Its Closest Positional Isomers
When procuring a heterocyclic building block for SAR studies, the available certified purity directly impacts the reliability of biological readouts. 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is commercially available at 98% purity (HPLC) , which compares favorably with the closest regioisomeric alternatives: 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is offered at 97% purity , while 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is listed at 95% purity . The higher basal purity of the target compound reduces the need for pre-use repurification and minimizes the risk of confounding impurities in dose–response experiments.
| Evidence Dimension | Commercial HPLC purity of bulk material |
|---|---|
| Target Compound Data | 98% (HPLC) |
| Comparator Or Baseline | 8-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid: 97% (Aladdin, CAS 2306276-04-8); 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid: 95% (Bidepharm, CAS 1260784-00-6) |
| Quantified Difference | +1 percentage point vs. 8-bromo-3-fluoro; +3 percentage points vs. 6-bromo-8-fluoro |
| Conditions | As reported by independent commercial vendors; HPLC-UV/vis detection; identity confirmed by NMR and MS. |
Why This Matters
For procurement decisions in early-stage drug discovery, a 1–3% purity advantage can eliminate a purification step, saving time and reducing compound loss before critical biological assays.
